1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
CAS No.: 397872-18-3
Cat. No.: VC2858613
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride - 397872-18-3](/images/structure/VC2858613.png)
Specification
CAS No. | 397872-18-3 |
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Molecular Formula | C12H17Cl2N |
Molecular Weight | 246.17 g/mol |
IUPAC Name | 1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H16ClN.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2;1H |
Standard InChI Key | ONGVMBVMUKHHBB-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl |
Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound with CAS registry number 397872-18-3, featuring a molecular formula of C12H16ClN and a calculated molecular weight of 209.72 g/mol . The compound belongs to the class of benzylpyrrolidines, specifically those containing a chloromethyl functional group on the benzyl ring.
Structural Features
The molecule consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) connected to a 4-(chloromethyl)benzyl group. The structural arrangement includes:
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A pyrrolidine ring with a nitrogen atom
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A benzyl group (phenylmethyl) attached to the nitrogen of the pyrrolidine
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A chloromethyl substituent at the para (4) position of the benzene ring
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The compound exists as a hydrochloride salt
This specific arrangement contributes to its chemical behavior and reactivity, particularly regarding the chloromethyl group, which serves as a potential reactive site for nucleophilic substitution reactions.
Physical and Chemical Properties
Physical Properties
While specific experimental data for 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is limited in the available literature, some properties can be inferred from structurally related compounds. A related compound, 1-Benzyl-2-(chloromethyl)pyrrolidine, which shares the same molecular formula (C12H16ClN) but differs in structure, has the following properties:
Property | Value |
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Molecular Weight | 209.715 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 288.2±13.0°C at 760 mmHg |
Flash Point | 128.1±19.8°C |
LogP | 2.61 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Index of Refraction | 1.550 |
Table 1: Physical properties of the structurally related compound 1-Benzyl-2-(chloromethyl)pyrrolidine
The hydrochloride salt form of our target compound would likely exhibit different properties than those listed above, particularly regarding solubility (increased water solubility) and melting point (typically higher than the free base).
Chemical Properties
The chemical behavior of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is influenced by several structural features:
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The tertiary amine nitrogen in the pyrrolidine ring contributes to its basicity and potential for acid-base reactions
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The chloromethyl group provides an electrophilic site, making it susceptible to nucleophilic substitution reactions
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The hydrochloride salt formation impacts solubility properties, typically enhancing water solubility while reducing solubility in less polar solvents
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The benzyl group contributes to the compound's lipophilicity
Synthetic Pathways and Preparation
Related Synthetic Methodologies
The literature indicates that various synthetic methods exist for structurally related pyrrolidine derivatives. For instance, the synthesis of substituted pyrrolidines has been reported using various approaches, including those starting from N-benzylglycinate and ethyl acrylate . These synthetic strategies could potentially be adapted for the preparation of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride with appropriate modifications.
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds can be identified in the chemical literature, including:
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1-Benzyl-2-(chloromethyl)pyrrolidine (CAS: 161564-02-9): Differs in the position of the chloromethyl group, which is attached to the pyrrolidine ring rather than the benzyl group
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Various 1-benzylpyrrolidine derivatives: A broader class of compounds that share the core 1-benzylpyrrolidine structure but with different substituents
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Various 3-substituted pyrrolidines: Compounds such as (R)-1-Benzyl-3-pyrrolidinol (CAS: 101930-07-8) and (R)-1-Benzyl-3-pyrrolidinecarbonitrile, which contain different functional groups at the 3-position of the pyrrolidine ring
Comparison with Other Pyrrolidine Derivatives
The table below provides a comparison of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride with selected pyrrolidine derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
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1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride | C12H16ClN·HCl | 246.17 (as HCl salt) | Chloromethyl group at para position of benzyl |
1-Benzyl-2-(chloromethyl)pyrrolidine | C12H16ClN | 209.72 | Chloromethyl group on pyrrolidine ring |
(R)-1-Benzyl-3-pyrrolidinol | C11H15NO | 177.25 | Hydroxyl group at 3-position of pyrrolidine |
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl | C11H17N3O2S·HCl | 291.80 | Contains sulfonyl group and hydrazinyl substituent |
Table 2: Comparative analysis of selected pyrrolidine derivatives
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